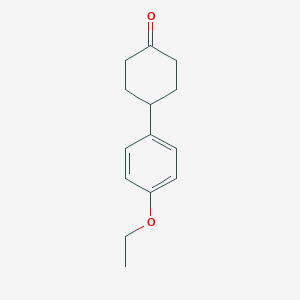

4-(4-Ethoxyphenyl)cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethoxyphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGMDGDDOADTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Ethoxyphenyl)cyclohexanone

Introduction

4-(4-Ethoxyphenyl)cyclohexanone is a bifunctional organic molecule featuring a cyclohexanone ring substituted at the 4-position with an ethoxyphenyl group. This unique combination of a polar ketone and a substituted aromatic ring suggests its potential as a key intermediate in the synthesis of complex molecules. Its structural similarity to compounds used in liquid crystal technology and pharmaceuticals makes it a molecule of significant interest for researchers in materials science and drug discovery. The cyclohexanone moiety offers a reactive handle for a variety of chemical transformations, while the ethoxyphenyl group can influence the molecule's electronic and physical properties, such as its liquid crystalline behavior and biological activity.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central cyclohexanone ring with an ethoxyphenyl substituent at the para position. The interplay between the aliphatic ring and the aromatic substituent dictates its physical and chemical characteristics.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, estimated from data for analogous compounds.

| Property | Predicted Value | Basis for Prediction | Citation |

| Molecular Formula | C₁₄H₁₈O₂ | - | - |

| Molecular Weight | 218.29 g/mol | - | - |

| Appearance | White to off-white solid | Based on 4-phenylcyclohexanone. | [2][3] |

| Melting Point | > 77-80 °C | Higher than 4-phenylcyclohexanone due to the additional ethoxy group increasing intermolecular forces. | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water. | General solubility of cyclohexanone derivatives and ethers. | [3] |

Synthesis and Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Suzuki-Miyaura Coupling:

-

To a solution of 4-iodoanisole and cyclohex-3-en-1-one in a suitable solvent system (e.g., toluene/water), add a palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, extract the organic layer, and purify by column chromatography to yield 4-(4-methoxyphenyl)cyclohex-3-en-1-one.

-

-

Hydrogenation:

-

Dissolve the product from the previous step in a suitable solvent like ethanol.

-

Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the double bond is reduced.

-

Filter off the catalyst and concentrate the solvent to obtain 4-(4-methoxyphenyl)cyclohexanone.

-

-

Demethylation:

-

Dissolve the 4-(4-methoxyphenyl)cyclohexanone in a dry, inert solvent like dichloromethane.

-

Cool the solution in an ice bath and add boron tribromide (BBr₃) dropwise.

-

Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitored by TLC).

-

Quench the reaction carefully with water, and extract the product to yield 4-(4-hydroxyphenyl)cyclohexanone.

-

-

Williamson Ether Synthesis:

-

Dissolve the 4-(4-hydroxyphenyl)cyclohexanone in a polar aprotic solvent such as acetone or DMF.

-

Add a base, typically potassium carbonate (K₂CO₃), followed by ethyl iodide.

-

Heat the mixture to reflux and maintain it until the starting material is consumed.

-

After cooling, filter off the inorganic salts and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

-

Spectroscopic Analysis (Predicted)

The structural features of this compound would give rise to a characteristic spectroscopic signature.

Infrared (IR) Spectroscopy

-

C=O stretch: A strong, sharp absorption band is expected around 1715 cm⁻¹, characteristic of a ketone in a six-membered ring.

-

C-O-C stretch (ether): Asymmetric and symmetric stretching vibrations for the ethoxy group will likely appear in the 1250-1040 cm⁻¹ region.

-

Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ range are expected due to the phenyl ring.

-

C-H stretch: Aliphatic C-H stretching from the cyclohexyl and ethyl groups will be observed around 2950-2850 cm⁻¹, while aromatic C-H stretching will appear above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.[7]

-

Ethoxy Group: A quartet around δ 4.0 ppm (for the -OCH₂-) and a triplet around δ 1.4 ppm (for the -CH₃) are predicted.

-

Cyclohexanone Protons: A complex pattern of multiplets is expected in the δ 1.8-3.0 ppm range. The proton at the C4 position (methine proton) will likely be a multiplet around δ 2.5-3.0 ppm.[8] The protons alpha to the carbonyl group will be the most downfield of the cyclohexyl protons.

-

-

¹³C NMR:

-

Carbonyl Carbon: A peak around δ 210 ppm is characteristic of the ketone.[9]

-

Aromatic Carbons: Signals for the six aromatic carbons will appear in the δ 114-160 ppm region. The carbon attached to the oxygen of the ethoxy group will be the most downfield.

-

Ethoxy Group Carbons: The -OCH₂- carbon is expected around δ 63 ppm, and the -CH₃ carbon around δ 15 ppm.

-

Cyclohexanone Carbons: The aliphatic carbons of the cyclohexanone ring will resonate in the δ 25-50 ppm range.[9]

-

Potential Applications

Given its structure, this compound is a promising candidate for several advanced applications.

Liquid Crystals

The rigid core of the ethoxyphenyl group combined with the cyclohexanone ring is a common structural motif in liquid crystalline materials.[10] Such compounds can exhibit nematic or smectic phases, which are crucial for applications in displays and optical switching devices.[11][12] The ethoxy tail can influence the mesophase stability and transition temperatures.

Pharmaceutical Intermediates

Cyclohexanone derivatives are important scaffolds in medicinal chemistry, appearing in a range of therapeutic agents, including analgesics and anti-inflammatory drugs.[1] The 4-arylcyclohexanone framework, in particular, has been investigated for its potential biological activities.[13][14] The title compound could serve as a precursor for more complex molecules with potential therapeutic value.[15][16]

Safety and Handling

The safety profile of this compound is not specifically documented. However, based on the known hazards of its constituent moieties, cyclohexanone and substituted phenols, certain precautions are warranted.

-

General Hazards: Similar to other substituted cyclohexanones, it may cause skin, eye, and respiratory irritation.[2][17] Inhalation or ingestion should be avoided.

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[18][19]

-

Storage: Store in a cool, dry place away from oxidizing agents.[18]

Conclusion

This compound is a molecule with considerable potential, primarily as an intermediate in the synthesis of liquid crystals and novel pharmaceutical agents. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be extrapolated from closely related compounds. The proposed synthetic route via a Suzuki-Miyaura coupling provides a viable method for its preparation, opening the door for further investigation into its unique characteristics and applications. As with any novel chemical, appropriate safety precautions should be taken during its handling and use.

References

- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents. (n.d.).

- US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents. (n.d.).

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. (n.d.). Retrieved from [Link]

-

Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds - DOI. (n.d.). Retrieved from [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023). Retrieved from [Link]

-

Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... - ResearchGate. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: Cyclohexanone - Carl ROTH. (n.d.). Retrieved from [Link]

-

4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

- WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google Patents. (n.d.).

-

Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

(PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES - ResearchGate. (2025). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

4-Phenylcyclohexanone CAS#: 4894-75-1 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved from [Link]

-

Synthesis and antimicrobial activity of cyclohexanone derivatives. (2024). Retrieved from [Link]

-

Cyclohexanone - SAFETY DATA SHEET - Penta chemicals. (2025). Retrieved from [Link]

-

4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed. (1980). Retrieved from [Link]

-

Liquid Crystal Research and Novel Applications in the 21st Century - MDPI. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: Cyclohexane - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

-

Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (n.d.). Retrieved from [Link]

-

Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. (n.d.). Retrieved from [Link]

-

Liquid Crystalline Phase & its Pharma Applications - Research and Reviews. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2024). Retrieved from [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy - YouTube. (2022). Retrieved from [Link]

-

Applications of liquid crystals beyond display technology. (2025). Retrieved from [Link]

-

1-Ethoxy-4-ethylbenzene | C10H14O | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

-

Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 4-Phenylcyclohexanone(4894-75-1) 1H NMR [m.chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]

- 14. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wisdomlib.org [wisdomlib.org]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. carlroth.com [carlroth.com]

- 19. nj.gov [nj.gov]

An In-depth Technical Guide to 4-(4-Ethoxyphenyl)cyclohexanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-(4-Ethoxyphenyl)cyclohexanone, a key chemical intermediate. The document delineates its structural features, systematic nomenclature, and detailed spectroscopic properties. It further presents a validated synthetic protocol, offering insights into the reaction mechanisms and experimental considerations. The potential applications of this compound, particularly within the realm of medicinal chemistry and drug development, are also explored, supported by authoritative references. This paper is intended to serve as a valuable resource for scientists engaged in organic synthesis, materials science, and pharmaceutical research.

Introduction and Core Concepts

This compound is a disubstituted cyclic ketone of significant interest in organic synthesis. Its molecular architecture, featuring a cyclohexanone ring coupled to an ethoxy-substituted phenyl group, provides a versatile scaffold for the development of more complex molecules. The ketone functional group and the aromatic ring are reactive sites that can be selectively modified, making this compound a valuable starting material or intermediate in multi-step syntheses.[1]

The strategic importance of substituted cyclohexanones is well-established in medicinal chemistry. The cyclohexanone core is a prevalent structural motif in a variety of biologically active compounds and serves as a precursor for creating diverse chemical libraries for drug discovery.[2][3] For instance, derivatives of cyclohexanone are integral to the synthesis of pharmaceuticals like Tramadol, an opioid analgesic.[4] The presence of the 4-ethoxyphenyl group in the target molecule can influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Structure and Nomenclature

A precise understanding of a molecule's structure and its formal naming conventions is fundamental for unambiguous scientific communication.

Chemical Structure

The structure of this compound consists of a cyclohexane ring where one of the methylene groups is replaced by a carbonyl group (C=O), forming a ketone. At the C-4 position of this ring, a phenyl group is attached, which is itself substituted at its para-position with an ethoxy (-OCH2CH3) group.

The molecule's three-dimensional conformation is typically a chair conformation for the cyclohexanone ring, which is the most stable arrangement. The bulky 4-ethoxyphenyl substituent preferentially occupies an equatorial position to minimize steric hindrance.

Molecular Structure Diagram

Caption: 2D representation of this compound.

IUPAC and Common Nomenclature

-

IUPAC Name : The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 4-(4-ethoxyphenyl)cyclohexan-1-one .

-

Common Synonyms : The compound is also referred to as 4-(p-ethoxyphenyl)cyclohexanone.

-

CAS Number : The Chemical Abstracts Service (CAS) registry number for this compound is 219536-53-3 .

Synthesis and Mechanistic Insights

The synthesis of 4-substituted cyclohexanones can be achieved through various routes, often involving the oxidation of the corresponding cyclohexanol.[5] A common and effective method involves the catalytic hydrogenation of a 4-substituted phenol to the corresponding cyclohexanol, followed by oxidation.[5]

General Synthetic Pathway

A plausible and industrially scalable synthesis route begins with 4-ethoxyphenol.

Synthetic Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alphachem.biz [alphachem.biz]

- 4. Tramadol - Wikipedia [en.wikipedia.org]

- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-(4-Ethoxyphenyl)cyclohexanone: Synthesis, Properties, and Therapeutic Potential

Introduction

The 4-arylcyclohexanone scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and analgesic properties. This technical guide provides a comprehensive overview of a specific and promising derivative, 4-(4-Ethoxyphenyl)cyclohexanone, with a focus on its chemical properties, synthesis, and potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are engaged in the exploration of novel small molecule therapeutics.

The unique structural architecture of this compound, featuring a cyclohexanone ring coupled to an ethoxy-substituted phenyl group, offers multiple avenues for chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed scientific literature, offering a solid foundation for further investigation into this intriguing class of molecules.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in drug development. These parameters influence its solubility, membrane permeability, metabolic stability, and ultimately, its bioavailability and efficacy.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₂ | Calculated |

| Molecular Weight | 218.29 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and dichloromethane. Poorly soluble in water. | N/A |

Synthesis of this compound

The synthesis of 4-arylcyclohexanones can be achieved through various synthetic routes. One of the most efficient and widely adopted methods for constructing the carbon-carbon bond between the cyclohexanone and aryl moieties is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions.

The general workflow for the synthesis of this compound via a Suzuki-Miyaura coupling is depicted below. This process typically involves the coupling of a cyclohexenyl triflate or halide with an appropriately substituted arylboronic acid in the presence of a palladium catalyst and a base.

Caption: A generalized workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings.[1][2]

Materials:

-

4-Oxocyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 eq)

-

4-Ethoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 4-oxocyclohex-1-en-1-yl trifluoromethanesulfonate, 4-ethoxyphenylboronic acid, and potassium carbonate.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the flask.

-

Add anhydrous toluene and degassed water to the reaction mixture.

-

Fit the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Therapeutic Potential and Mechanism of Action

Derivatives of 4-arylcyclohexanone have garnered significant attention for their potential in treating a range of diseases, most notably cancer and inflammatory disorders.[3] The cytotoxic effects of these compounds have been demonstrated against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyranochalcone derivatives | HEK293T (NF-κB inhibition) | 0.29 - 10.46 | [4] |

| Quinazoline derivatives | A549, HepG2, K562, PC-3 | < 10 | [5] |

| Tetrazole-isoxazoline hybrids | MDA-MB-231, A549 | 1.22 - 3.62 | [6] |

A key molecular target implicated in the biological activity of many bioactive small molecules, including those with anti-inflammatory and anticancer properties, is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[7] The constitutive activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and various types of cancer.

Small molecule inhibitors can disrupt the NF-κB signaling cascade at multiple points.[9] It is plausible that 4-arylcyclohexanone derivatives exert their therapeutic effects by inhibiting this critical pathway. A proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, the NF-κB dimer is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Conclusion

This compound is a compelling molecular entity with significant potential for drug discovery and development. Its synthesis is readily achievable through robust and scalable methods such as the Suzuki-Miyaura coupling. The broader class of 4-arylcyclohexanones has demonstrated promising biological activities, particularly in the realms of oncology and inflammation, likely mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides a foundational understanding of this compound, intended to catalyze further research and development efforts. Future studies should focus on the detailed biological evaluation of this compound, including its efficacy in relevant disease models, pharmacokinetic profiling, and elucidation of its precise molecular mechanism of action.

References

- BenchChem Technical Support Team. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.

- Li, X., et al. (2020). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. Bioorganic & Medicinal Chemistry, 28(15), 115587.

- Kumar, A., et al. (2018). Synthesis of tetrazole–isoxazoline hybrids as a new class of tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 157, 107-116.

- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.

-

NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

- Shishodia, S., & Aggarwal, B. B. (2004). Nuclear factor-kappaB activation: a question of life and death. Journal of biochemistry and molecular biology, 37(6), 768-779.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.

- Baldwin, A. S., Jr. (2001). The NF-kappa B and I kappa B proteins: new discoveries and insights. Annual review of immunology, 19, 649–683.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

bioRxiv. (2025, May 16). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. Retrieved from [Link]

- Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7643.

- Wang, Y., et al. (2021). Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. Bioorganic & Medicinal Chemistry Letters, 42, 128042.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NF-kappaB activation and inhibition: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethoxyphenyl Cyclohexanones

Introduction: The Significance of the Aryl Cyclohexanone Scaffold

The cyclohexanone ring is a prevalent motif in a vast array of natural products and synthetic compounds, serving as a versatile scaffold in organic synthesis. The introduction of an aryl substituent, such as an ethoxyphenyl group, significantly modulates the electronic and steric properties of the cyclohexanone core. This modification can influence biological activity by providing additional points of interaction with molecular targets and altering metabolic stability. The ethoxy group, in particular, can enhance lipophilicity and introduce specific hydrogen bonding capabilities, making ethoxyphenyl cyclohexanones attractive candidates for drug discovery programs.

This guide will explore the key physicochemical attributes of the three main positional isomers: 2-(ethoxyphenyl)cyclohexanone, 3-(ethoxyphenyl)cyclohexanone, and 4-(ethoxyphenyl)cyclohexanone.

Predicted Physical Properties

The physical properties of ethoxyphenyl cyclohexanones are influenced by the position of the ethoxyphenyl group on the cyclohexanone ring. While experimental data is limited, we can predict these properties based on trends observed in analogous compounds like methoxy- and phenylcyclohexanones.

| Property | 2-(4-Ethoxyphenyl)cyclohexanone (Predicted) | 3-(4-Ethoxyphenyl)cyclohexanone (Predicted) | 4-(4-Ethoxyphenyl)cyclohexanone (Predicted) |

| Molecular Formula | C₁₄H₁₈O₂ | C₁₄H₁₈O₂ | C₁₄H₁₈O₂ |

| Molecular Weight | 218.29 g/mol | 218.29 g/mol | 218.29 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid | Colorless to pale yellow oil or low-melting solid | White to off-white solid |

| Boiling Point | > 300 °C (estimated) | > 300 °C (estimated) | > 300 °C (estimated) |

| Melting Point | < 25 °C (estimated) | < 25 °C (estimated) | 40-60 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | Soluble in common organic solvents. Insoluble in water. | Soluble in common organic solvents. Insoluble in water. |

Rationale for Predictions: The predictions are based on the known properties of similar compounds. For instance, 2-(4-methoxyphenyl)cyclohexanone is a known compound, and the addition of a methylene group in the ethoxy chain is expected to slightly increase the boiling point and lipophilicity.[1][2] The 4-substituted isomer is predicted to have a higher melting point due to the potential for greater crystalline packing symmetry compared to the 2- and 3-isomers.

Synthesis of Ethoxyphenyl Cyclohexanones

Several synthetic strategies can be employed to construct the ethoxyphenyl cyclohexanone scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Robinson Annulation

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings.[3][4][5][6][7] This reaction involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. To synthesize a 4-(4-ethoxyphenyl)cyclohexenone, one could react a suitable ethoxyphenyl-substituted vinyl ketone with a cyclohexanone enolate or a related donor.

Experimental Protocol: Synthesis of 4-(4-Ethoxyphenyl)cyclohexenone via Robinson Annulation (General Procedure)

-

Enolate Formation: To a solution of cyclohexanone (1.0 eq.) in a suitable solvent (e.g., ethanol, THF), add a base such as sodium ethoxide or sodium hydroxide at room temperature.

-

Michael Addition: Slowly add 1-(4-ethoxyphenyl)prop-2-en-1-one (1.0 eq.) to the enolate solution and stir the mixture until the Michael addition is complete (monitored by TLC).

-

Aldol Condensation and Dehydration: Heat the reaction mixture to reflux to induce an intramolecular aldol condensation, followed by dehydration to yield the 4-(4-ethoxyphenyl)cyclohexenone.

-

Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Caption: General workflow for Robinson Annulation.

Michael Addition

A direct Michael addition of a cyclohexanone enolate to an ethoxyphenyl-substituted nitroalkene or other Michael acceptor can also be employed to synthesize 2-(ethoxyphenyl)cyclohexanones.[8][9][10][11][12]

Experimental Protocol: Synthesis of 2-(4-Ethoxyphenyl)cyclohexanone via Michael Addition (General Procedure)

-

Enolate Formation: Generate the enolate of cyclohexanone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C).

-

Michael Addition: Add a solution of 1-ethoxy-4-(2-nitrovinyl)benzene (1.0 eq.) to the enolate solution and allow the reaction to proceed at low temperature.

-

Work-up and Purification: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) and extract the product. The resulting nitro compound can be further transformed to the desired ketone.

Caption: General workflow for Michael Addition.

Chemical Reactivity

The chemical reactivity of ethoxyphenyl cyclohexanones is dictated by the interplay of the ketone functionality and the aromatic ring.

Enolate Chemistry

Like other ketones, ethoxyphenyl cyclohexanones can be deprotonated at the α-carbon to form enolates. The regioselectivity of deprotonation in unsymmetrical derivatives (e.g., 2- and 3-substituted isomers) can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).[13] These enolates are potent nucleophiles and can participate in a variety of C-C bond-forming reactions, including alkylations, aldol reactions, and Michael additions. The stereochemical outcome of these reactions is influenced by the conformational preferences of the cyclohexanone ring.[3][14]

Reactions of the Carbonyl Group

The carbonyl group undergoes typical ketone reactions:

-

Reduction: The ketone can be reduced to the corresponding cyclohexanol using various reducing agents such as sodium borohydride or lithium aluminum hydride.[15] The stereoselectivity of the reduction can be influenced by the steric bulk of the ethoxyphenyl substituent.

-

Oxidation: Baeyer-Villiger oxidation can be used to convert the cyclohexanone into a caprolactone derivative.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent can yield the corresponding cyclohexylamine.[16]

Reactions involving the Aromatic Ring

The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The ethoxy group is an ortho-, para-directing activator, influencing the position of substitution.

Spectroscopic Characterization

The structural elucidation of ethoxyphenyl cyclohexanones relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.0 ppm). The aromatic protons will appear in the range of 6.8-7.5 ppm, with splitting patterns dependent on the substitution. The cyclohexanone protons will resonate in the upfield region (1.5-3.0 ppm), with complex multiplets due to diastereotopicity and spin-spin coupling.[17][18][19][20]

-

¹³C NMR: The carbonyl carbon will give a characteristic signal in the downfield region (200-215 ppm). The aromatic carbons will appear between 110 and 160 ppm. The carbons of the ethoxy group and the cyclohexanone ring will resonate in the upfield region.[17][18]

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | d | 2H | Aromatic (ortho to OEt) |

| ~6.9 | d | 2H | Aromatic (meta to OEt) |

| ~4.0 | q | 2H | -OCH₂CH₃ |

| ~2.9 | m | 1H | CH-Ar |

| ~2.5-2.2 | m | 4H | α-CH₂ |

| ~2.0-1.7 | m | 4H | β-CH₂ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically appearing around 1715 cm⁻¹.[21][22][23][24] Other characteristic bands will include C-H stretching vibrations of the aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 and 1500 cm⁻¹), and C-O stretching of the ether linkage (around 1250 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). Fragmentation patterns will likely involve cleavage of the ethoxy group, loss of ethene from the ethoxy group, and fragmentation of the cyclohexanone ring. Common fragments would include those corresponding to the ethoxyphenyl cation and characteristic losses from the cyclohexanone ring.[19]

Analytical Methodologies

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques for the analysis of ethoxyphenyl cyclohexanones.

-

HPLC: Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a suitable method for purity determination and quantification. UV detection at a wavelength corresponding to the absorbance maximum of the ethoxyphenyl chromophore (around 225 nm and 275 nm) would be appropriate.

-

GC-MS: GC-MS is a powerful tool for separation and identification. A non-polar or medium-polarity capillary column would be suitable for separating the isomers. The mass spectrometer provides structural information for identification.

Experimental Protocol: GC-MS Analysis of Ethoxyphenyl Cyclohexanones (General Procedure)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Caption: General analytical workflow for ethoxyphenyl cyclohexanones.

Conclusion

Ethoxyphenyl cyclohexanones represent a promising class of molecules with diverse potential applications. This technical guide has provided a comprehensive overview of their predicted physical properties, established synthetic routes, expected chemical reactivity, and appropriate analytical characterization methods. While a lack of specific experimental data necessitates a predictive approach for some properties, the information presented herein, based on well-understood principles of organic chemistry and data from analogous structures, provides a solid foundation for researchers and scientists working with these compounds. Further experimental investigation is warranted to fully elucidate the specific characteristics of each isomer and unlock their full potential in various scientific domains.

References

- Robinson, R. (1935). A synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1079-1083.

- Heathcock, C. H., et al. (1984). Stereochemistry of the Robinson annulation. The Journal of Organic Chemistry, 49(18), 3264-3273.

-

Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

-

NROChemistry. Robinson Annulation. [Link]

-

Organic Chemistry Portal. Robinson Annulation. [Link]

-

Wikipedia. Robinson annulation. [Link]

-

MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. [Link]

-

PubChem. 2-(4-Methoxyphenyl)cyclohexanone. [Link]

-

University of Wisconsin-Madison. Approximating Proton NMR Chemical Shifts. [Link]

-

A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023). [Link]

-

BMRB. Cyclohexanone. [Link]

- Bachmann, W. E., & Fornefeld, E. J. (1950). Reactions of 2-Arylcyclohexanones. V. 1-Phenylcyclohexaneethylamine, 1-Methyl-9-phenyl-Δ7-hexahydroindole and Related Compounds. Journal of the American Chemical Society, 72(12), 5529–5533.

-

Wikipedia. Michael reaction. [Link]

-

YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. [Link]

-

Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

-

ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

-

ChemSynthesis. 2-(4-methoxyphenyl)cyclohexanone. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1972). Preparation and properties of a series of alkyl-4,4-dimethylcyclohexa-2,5-dienones, and related cyclohexenones and cyclohexanones. [Link]

-

YouTube. (2024). Stereochemistry for the Michael addition of cyclohexanone. [Link]

- Horning, E. C., Horning, M. G., Fish, M. S., & Rutenberg, M. W. (1948). 4-Arylcyclohexanones. Journal of the American Chemical Society, 70(8), 2941–2942.

-

PubChem. 2-(4-Methoxybenzylidene)cyclohexanone. [Link]

-

PubChem. 4-Phenylcyclohexanone. [Link]

-

PubChem. 2,6-Bis(4-methoxybenzylidene)cyclohexanone. [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

-

Homi Bhabha National Institute. (2018). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. [Link]

-

NIST WebBook. Cyclohexanone. [Link]

- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430.

- Ciufolini, M. A., & Braun, N. A. (2007). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic letters, 9(15), 2843–2846.

-

ResearchGate. (2022). Michael addition reaction of cyclohexanone and acetophenone to substituted nitroalkene. [Link]

-

Fvs. Reduction Of Cyclohexanone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis. [Link]

-

IRO Group Inc. Cyclohexanone. [Link]

-

Reddit. (2024). How many signals does cyclohexanone have in HNMR?? I need help. [Link]

-

Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. [Link]

-

Organic Chemistry Portal. Cyclohexanone synthesis. [Link]

-

Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]

-

ResearchGate. (2018). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). [Link]

-

MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

Sources

- 1. 2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. Robinson Annulation | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Robinson Annulation [organic-chemistry.org]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. hbni.ac.in [hbni.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Phenylcyclohexanone(4894-75-1) IR Spectrum [chemicalbook.com]

- 17. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 18. youtube.com [youtube.com]

- 19. hmdb.ca [hmdb.ca]

- 20. reddit.com [reddit.com]

- 21. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 22. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 23. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of 4-Aryl-Cyclohexanones

For Researchers, Scientists, and Drug Development Professionals

The 4-aryl-cyclohexanone structural motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the development of novel therapeutics.[1] Its prevalence in a wide array of biologically active compounds, from analgesics to anticancer agents, underscores the significance of understanding its discovery and synthetic evolution. This guide provides a comprehensive overview of the key literature, foundational synthetic methodologies, and the scientific rationale behind the various approaches to constructing this versatile chemical entity.

Part 1: The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Strategies

The journey into the world of 4-aryl-cyclohexanones was largely driven by the pursuit of new therapeutic agents. Early explorations into phenylcyclohexylamine analogs led to the unexpected discovery of analgesic properties in this class of compounds.[2] This finding spurred further investigation into the structure-activity relationships (SAR), with a focus on modifications of the aryl ring and the cyclohexanone core.[2][3][4]

One of the earliest and most enduring methods for the synthesis of cyclohexenone rings, a direct precursor to cyclohexanones, is the Robinson annulation . Discovered by Robert Robinson in 1935, this powerful reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][5] This method provides a straightforward route to creating a six-membered ring with the formation of three new carbon-carbon bonds.[5]

Foundational Synthetic Approach: The Robinson Annulation

The Robinson annulation remains a cornerstone for the construction of 6-membered ring compounds.[5] The general workflow for synthesizing 4-aryl-cyclohexenone derivatives via this method is depicted below.[1]

Caption: Biocatalytic desymmetrization for the synthesis of chiral 4-aryl-cyclohexanones.

Part 3: Biological Significance and Therapeutic Potential

The 4-aryl-cyclohexanone scaffold is a privileged structure in medicinal chemistry due to its broad spectrum of biological activities. [1]Derivatives have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents. [1] Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 4-aryl-cyclohexanone derivatives against various cancer cell lines. [1]The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. [1] Proposed Mechanism of NF-κB Inhibition

Caption: Proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives. [1] Analgesic Properties

As previously mentioned, the discovery of analgesic activity in 4-amino-4-arylcyclohexanones was a pivotal moment in the history of this compound class. [2]Structure-activity relationship studies revealed that the nature and position of substituents on the aromatic ring significantly influence the analgesic potency. [2]Certain derivatives have demonstrated potency comparable to morphine. [2]Furthermore, some m-hydroxyphenyl derivatives have shown narcotic antagonist activity. [3] Quantitative Biological Data

The therapeutic potential of 4-aryl-cyclohexanone derivatives is supported by quantitative data from various biological assays.

| Compound Class | Assay | Key Findings | Reference |

| 4-Aryl-cyclohexanones | Anticancer (Cytotoxicity) | Numerous derivatives exhibit significant cytotoxic effects against a variety of cancer cell lines. | [1] |

| 4-Amino-4-arylcyclohexanones | Analgesic (in vivo) | Potency sensitive to aryl ring substitution; some compounds showed 50% the potency of morphine. | [2] |

| m-Hydroxy-4-aryl-4-(dimethylamino)cyclohexan-1-ones | Narcotic Antagonist | A number of these derivatives show narcotic antagonist activity. | [3] |

| 4-Aryl-cyclohexanones | Antimicrobial (MIC) | Derivatives have shown promise as antimicrobial agents. | [1] |

Part 4: Conclusion and Future Directions

The 4-aryl-cyclohexanone scaffold has a rich history rooted in the quest for novel therapeutics. From the foundational Robinson annulation to modern asymmetric and cascade methodologies, the synthetic toolbox for accessing these valuable compounds has expanded significantly. The diverse biological activities exhibited by this class of molecules, including anticancer, anti-inflammatory, and analgesic properties, ensure their continued relevance in drug discovery and development. Future research will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of novel biological targets for this versatile and privileged structural motif.

References

-

Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. Retrieved from [Link]

-

Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. Retrieved from [Link]

-

Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Robinson annulation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Catalytic asymmetric β-arylation of cyclohexanone. (n.d.). ResearchGate. Retrieved from [Link]

-

General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. (2014). ACS Publications. Retrieved from [Link]

-

Robinson Annulation. (n.d.). NROChemistry. Retrieved from [Link]

-

Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Michael addition reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of 4-(4-Ethoxyphenyl)cyclohexanone

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Introduction and Molecular Identity

4-(4-Ethoxyphenyl)cyclohexanone is a disubstituted cyclic ketone. Its structure is characterized by a cyclohexanone ring substituted at the 4-position with a para-ethoxyphenyl group. This unique combination of a polar ketone, a rigid cyclic aliphatic core, and an aromatic ether moiety makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Accurate spectroscopic characterization is paramount for confirming its identity and purity.

Chemical Identity:

-

IUPAC Name: 4-(4-ethoxyphenyl)cyclohexan-1-one

-

Molecular Formula: C₁₄H₁₈O₂

-

Molecular Weight: 218.29 g/mol

-

CAS Number: 163671-48-5

-

Physical Form: White to off-white solid.[1]

Caption: Molecular Structure of this compound.

General Spectroscopic Analysis Workflow

The characterization of this compound involves a multi-technique approach to ensure comprehensive structural elucidation. The logical flow of analysis is designed to provide orthogonal data, where each technique validates and complements the others.

Caption: General workflow for the spectroscopic characterization.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at room temperature.

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phasing, and baseline correction.

Predicted Spectrum Analysis

The structure suggests several distinct proton signals:

-

Aromatic Protons: The para-disubstituted benzene ring will exhibit an AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-donating ethoxy group (H-b) will be shielded and appear upfield compared to the protons ortho to the cyclohexyl ring (H-a).

-

Cyclohexanone Protons: Due to the chair conformation and anisotropic effects of the carbonyl and phenyl rings, the axial and equatorial protons will have different chemical shifts. Protons alpha to the carbonyl (H-d, H-e) will be the most deshielded of the aliphatic protons. The proton at the C4 position (H-c), being a benzylic methine, will also be significantly deshielded.

-

Ethoxy Protons: The ethoxy group will show a characteristic quartet for the methylene protons (H-f) coupled to the methyl protons, and a triplet for the methyl protons (H-g) coupled to the methylene protons.[2]

Predicted ¹H NMR Data Summary

| Label | Position | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-a | Ar-H (ortho to cyclohexyl) | 7.10 - 7.25 | Doublet (d) | 2H | ~8.5 | Deshielded by proximity to the cyclohexyl group. |

| H-b | Ar-H (ortho to -OEt) | 6.80 - 6.95 | Doublet (d) | 2H | ~8.5 | Shielded by the electron-donating ethoxy group.[3] |

| H-f | -O-CH₂ -CH₃ | 3.95 - 4.10 | Quartet (q) | 2H | ~7.0 | Deshielded by the adjacent oxygen atom.[2] |

| H-c | Cyclohexyl C4-H | 2.80 - 3.00 | Multiplet (m) | 1H | - | Benzylic proton, deshielded by the aromatic ring. |

| H-d,e | Cyclohexyl C2,C6-H | 2.20 - 2.60 | Multiplet (m) | 4H | - | Protons alpha to the carbonyl group are deshielded. |

| H-g | -O-CH₂-CH₃ | 1.35 - 1.50 | Triplet (t) | 3H | ~7.0 | Standard alkyl proton shift. |

| H-h,i | Cyclohexyl C3,C5-H | 1.80 - 2.10 | Multiplet (m) | 4H | - | Standard aliphatic protons on the cyclohexyl ring. |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) NMR spectrometer. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Spectrum Analysis

Due to symmetry, fewer than 14 carbon signals are expected.

-

Carbonyl Carbon: The ketone carbonyl carbon (C=O) will be the most deshielded signal, appearing far downfield.[4][5]

-

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon attached to the oxygen (C-j) and the carbon attached to the cyclohexyl ring (C-k) will be distinct. The two sets of equivalent CH carbons (C-l, C-m) will also give separate signals.

-

Ethoxy Carbons: The methylene carbon (-O-CH₂) will be deshielded by the oxygen, while the methyl (-CH₃) carbon will appear in the typical upfield alkyl region.[4]

-

Cyclohexanone Carbons: The carbon bearing the phenyl group (C-o) and the carbons alpha to the carbonyl (C-n) will be the most downfield of the aliphatic signals. The carbons beta to the carbonyl (C-p) will be further upfield.

Predicted ¹³C NMR Data Summary

| Label | Position | Predicted Shift (δ, ppm) | Rationale |

| C-q | C =O | 208 - 212 | Ketone carbonyl carbon, highly deshielded.[6][7] |

| C-j | Ar-C -O | 157 - 160 | Aromatic carbon attached to electronegative oxygen. |

| C-k | Ar-C -Cyclohexyl | 135 - 138 | Quaternary aromatic carbon. |

| C-l | Ar-C H (ortho to cyclohexyl) | 127 - 129 | Aromatic methine carbon. |

| C-m | Ar-C H (ortho to -OEt) | 114 - 116 | Aromatic methine shielded by the ethoxy group. |

| C-r | -O-CH₂ -CH₃ | 62 - 65 | Methylene carbon deshielded by oxygen.[2] |

| C-n | Cyclohexyl C 2, C 6 | 40 - 43 | Alpha-carbon to the carbonyl group.[8] |

| C-o | Cyclohexyl C 4 | 43 - 46 | Benzylic carbon. |

| C-p | Cyclohexyl C 3, C 5 | 33 - 36 | Beta-carbon to the carbonyl group. |

| C-s | -O-CH₂-CH₃ | 14 - 16 | Standard alkyl methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted Spectrum Analysis

-

C=O Stretch: A strong, sharp absorption characteristic of a cyclic ketone is expected. For a six-membered ring, this typically appears around 1715 cm⁻¹.[1][9]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic (sp³) C-H stretches will appear just below 3000 cm⁻¹.[10][11]

-

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ region.[12][13]

-

C-O Stretches: Two C-O stretching bands are expected. The aryl-alkyl ether will show a strong, asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[14][15]

-

Out-of-Plane Bending: A strong band between 800-850 cm⁻¹ is expected, characteristic of para-disubstitution on a benzene ring.[12]

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3030 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (Cyclohexyl, Ethyl) |

| ~1715 | Strong, Sharp | C=O Stretch | Ketone (Cyclic)[1][9][16] |

| ~1610, ~1510 | Medium | C=C Stretch | Aromatic Ring[10][13] |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether[15] |

| ~1040 | Medium | Symmetric C-O-C Stretch | Aryl-Alkyl Ether[15] |

| 800 - 850 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic[12] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Record the mass-to-charge ratio (m/z) of the ions.

Predicted Fragmentation Analysis

The molecular ion ([M]⁺•) is expected at m/z 218. Aromatic ethers typically show a prominent molecular ion peak due to the stability of the benzene ring.[17] Key fragmentation pathways are predicted to be:

-

Alpha-Cleavage (Ketone): Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation for cyclic ketones, often leading to a base peak at m/z 55.[18][19]

-

Benzylic Cleavage: Cleavage of the C-C bond between the two rings is favorable, but less common as a primary fragmentation than cleavage at the ether linkage.

-

Ether Fragmentation: The most significant fragmentation for aromatic ethers is often cleavage of the bond beta to the aromatic ring.[17][20] This would involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) to give a fragment at m/z 189, followed by loss of CO (28 Da) to yield m/z 161. Another key fragmentation is cleavage at the O-CH₂ bond to generate a stable phenoxy radical or cation. A common rearrangement for aromatic ethers with alkyl chains involves hydrogen migration, leading to a fragment at m/z 94, corresponding to a phenol radical cation.[17][20]

Caption: Predicted major fragmentation pathways for this compound.

Predicted Mass Spectrum Data Summary

| m/z | Predicted Relative Abundance | Proposed Fragment Identity |

| 218 | Moderate | [M]⁺• (Molecular Ion) |

| 189 | Low | [M - •C₂H₅]⁺ |

| 121 | High | [HOC₆H₄CHCH₂]⁺ or similar benzylic fragment |

| 94 | Moderate | [HOC₆H₅]⁺• (Phenol radical cation via rearrangement) |

| 55 | High (Base Peak) | [C₃H₃O]⁺ (from cyclohexanone ring fragmentation)[19] |

Conclusion

The spectroscopic profile of this compound is dictated by its constituent functional groups. The ¹H and ¹³C NMR spectra are expected to clearly resolve the signals of the p-disubstituted aromatic ring, the ethoxy group, and the distinct protons and carbons of the cyclohexanone ring. The IR spectrum will be dominated by a strong carbonyl absorption around 1715 cm⁻¹ and characteristic bands for the aryl-alkyl ether linkage. Finally, mass spectrometry should confirm the molecular weight of 218 g/mol and display a fragmentation pattern indicative of both the aromatic ether and cyclic ketone moieties, with a likely base peak at m/z 55. This guide provides a robust, predictive framework for the analysis and confirmation of this compound.

References

-

A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Proprep. Available at: [Link]

-

Infrared spectra of aromatic rings. (n.d.). University of Calgary. Available at: [Link]

-

Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Available at: [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry & Biochemistry. Available at: [Link]

-

MASS SPECTRUM OF ETHERS. (2015, July 2). Organic Spectroscopy International. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Scribd. Available at: [Link]

-

GCMS Section 6.13. (n.d.). Whitman College. Available at: [Link]

-

The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online. Available at: [Link]

-

GCMS Section 6.11.2. (n.d.). Whitman College. Available at: [Link]

-

IR Spectrum Of Cyclohexanone. (n.d.). Bartleby.com. Available at: [Link]

-

Chemical shifts of carbon atoms in the 13 C NMR spectra for... (n.d.). ResearchGate. Available at: [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University. Available at: [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Available at: [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities. (2010, April 16). Organometallics. Available at: [Link]

-

bmse000405 Cyclohexanone at BMRB. (n.d.). BMRB. Available at: [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Vancouver Island University. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Cyclohexanone(108-94-1) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 9. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 14. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. GCMS Section 6.11.2 [people.whitman.edu]

- 20. GCMS Section 6.13 [people.whitman.edu]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substituted cyclohexanone motif, a six-membered carbocyclic ring bearing a ketone functionality and various substituents, stands as a cornerstone in contemporary chemical and biomedical research. Its prevalence in a vast array of natural products and synthetic molecules with significant biological activities has cemented its status as a "privileged scaffold". This guide provides a comprehensive overview of the primary research applications for substituted cyclohexanones, delving into the synthetic strategies, mechanistic insights, and therapeutic potential that make this chemical entity a focal point of innovation in drug discovery, materials science, and synthetic chemistry.

The Architectural Versatility of the Cyclohexanone Scaffold

The utility of the cyclohexanone ring stems from its unique combination of reactivity and conformational properties. The ketone group serves as a versatile handle for a wide range of chemical transformations, including enolate formation, nucleophilic additions, and rearrangements, allowing for the introduction of diverse functional groups.[1][2] Furthermore, the cyclohexane ring can adopt various chair and boat conformations, which, when influenced by substituents, allows for precise three-dimensional positioning of functional groups to interact with biological targets.[3] This conformational pre-organization can reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity for target proteins.[3]

Substituted Cyclohexanones in the Vanguard of Drug Discovery

The cyclohexanone scaffold is a recurring motif in a multitude of FDA-approved drugs and clinical candidates.[4] Its ability to serve as a bioisostere for other cyclic systems, such as phenyl or furanose rings, provides a strategic advantage in modulating pharmacokinetic and pharmacodynamic properties.[3]

Anticancer Therapeutics

A significant body of research highlights the potential of substituted cyclohexanones as potent anticancer agents.[5][6][7] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

For instance, 4-arylcyclohexanone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5] The presence of the aryl group at the 4-position is often crucial for activity, with different substituents on the aromatic ring fine-tuning the potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Arylcyclohexanones | Various | Varies | [5] |

| Cyclohexenone Derivatives | Various | Varies | [7][8] |

| Cyclohexane-1,3-dione Derivatives | NSCLC | Varies | [9] |

Featured Application: Inhibition of c-Met in Non-Small Cell Lung Cancer (NSCLC)

Recent studies have explored cyclohexane-1,3-dione derivatives as potential inhibitors of the c-Met receptor tyrosine kinase, a key target in NSCLC therapy.[9] Quantitative structure-activity relationship (QSAR) modeling has been employed to design and optimize these compounds for enhanced inhibitory activity.[9]

Experimental Workflow: Synthesis of Bioactive 4-Arylcyclohexanones via Robinson Annulation

The Robinson annulation is a classic and robust method for the synthesis of substituted cyclohexenones, which can be readily reduced to the corresponding cyclohexanones.[4][5] This reaction involves a Michael addition followed by an intramolecular aldol condensation.

Caption: General workflow for the synthesis of 4-arylcyclohexenone derivatives.

Step-by-Step Protocol:

-

Michael Addition: An aryl acetaldehyde is reacted with methyl vinyl ketone in the presence of a base (e.g., sodium hydroxide) to form a 1,5-diketone intermediate. The base facilitates the formation of an enolate from the acetaldehyde, which then acts as the Michael donor.

-

Intramolecular Aldol Condensation: The 1,5-diketone is then treated with a stronger base (e.g., sodium ethoxide) to promote an intramolecular aldol condensation, forming a β-hydroxy ketone intermediate.

-

Dehydration: The β-hydroxy ketone is subsequently dehydrated, often under acidic or basic conditions with heating, to yield the final 4-arylcyclohexenone product.

-

Reduction (Optional): The resulting cyclohexenone can be reduced to the corresponding saturated cyclohexanone using standard methods such as catalytic hydrogenation (e.g., H2, Pd/C).

Self-Validation: The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and chromatography (TLC, HPLC). The final product should exhibit the expected spectral data and a high degree of purity before being used in biological assays.

Antimicrobial Agents

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Substituted cyclohexanones have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[10][11] Piperazine-substituted cyclohexanone derivatives, in particular, have demonstrated notable antimicrobial properties.[10][11]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Piperazine-Substituted Cyclohexanones | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamori | Varies | [10][11] |

| 4-Arylcyclohexanones | Various | Varies | [5] |

The mechanism of action for these compounds is believed to involve disruption of the microbial cell membrane or inhibition of essential enzymes. The lipophilicity and electronic properties of the substituents on the cyclohexanone and piperazine rings play a critical role in their antimicrobial potency.

Anti-inflammatory and Analgesic Applications

Cyclohexanone derivatives are also being investigated for their potential as anti-inflammatory drugs and analgesics.[1] The cyclohexyl moiety is a structural component of some existing therapeutic agents in this class.[1] The development of novel cyclohexanone-based compounds offers the potential for improved efficacy and reduced side effects compared to current treatments. For example, the well-known anesthetic ketamine is a cyclohexanone derivative.[12]

A Keystone in Natural Product Synthesis

Optically active substituted cyclohexanones are invaluable chiral building blocks for the total synthesis of complex natural products.[13][14][15] Many biologically active natural products contain a cyclohexane or cyclohexenone core, and the ability to synthesize these motifs with high stereocontrol is crucial for their preparation.[6][14]

Asymmetric Synthesis Strategies:

The development of asymmetric methods to access enantiomerically pure cyclohexanones has been a major focus of synthetic organic chemistry.[16][17][18][19][20] These strategies include:

-

Enzymatic Transformations: Biocatalytic approaches, such as the use of ene-reductases, allow for the highly enantioselective synthesis of chiral cyclohexanones.[18][21]

-

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries attached to the cyclohexanone precursor or chiral catalysts can direct the stereochemical outcome of reactions.[13][16][17]

-

Asymmetric Isomerization: The enantioselective isomerization of β,γ-unsaturated cyclohexenones to their α,β-unsaturated counterparts using chiral diamine catalysts provides an elegant route to chiral cyclohexenones.[16][17]

Logical Relationship: From Achiral Starting Materials to Chiral Products

The asymmetric synthesis of chiral cyclohexanones often involves the desymmetrization of prochiral starting materials.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wisdomlib.org [wisdomlib.org]

- 11. wisdomlib.org [wisdomlib.org]

- 12. Ketamine - Wikipedia [en.wikipedia.org]

- 13. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides | MDPI [mdpi.com]

- 14. keio.elsevierpure.com [keio.elsevierpure.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Research Portal [scholarworks.brandeis.edu]